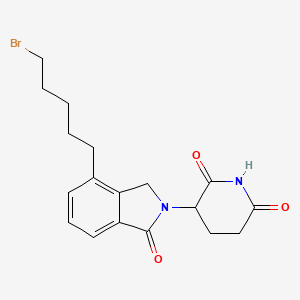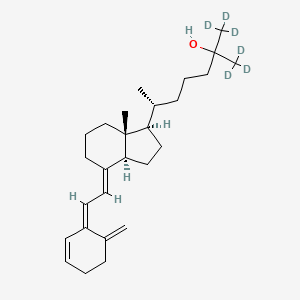
Toceranib-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Toceranib-d8 is a deuterium-labeled derivative of Toceranib, an orally active receptor tyrosine kinase inhibitor. Toceranib is known for its potent inhibition of platelet-derived growth factor receptors, vascular endothelial growth factor receptors, and Kit, making it a valuable compound in cancer research and treatment, particularly for canine mast cell tumors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Toceranib-d8 involves the incorporation of deuterium atoms into the molecular structure of Toceranib. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. It involves the use of specialized equipment to ensure the efficient incorporation of deuterium atoms and the maintenance of high purity levels. The production process is designed to meet regulatory standards for pharmaceutical compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Toceranib-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve replacing functional groups within the molecule with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of this compound .
Wissenschaftliche Forschungsanwendungen
Toceranib-d8 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in drug development to study pharmacokinetics and metabolic profiles.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Applied in cancer research, particularly for treating canine mast cell tumors.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents .
Wirkmechanismus
Toceranib-d8 exerts its effects by inhibiting receptor tyrosine kinases, which are involved in cellular signaling pathways that regulate cell growth and angiogenesis. The molecular targets include platelet-derived growth factor receptors, vascular endothelial growth factor receptors, and Kit. By inhibiting these receptors, this compound disrupts tumor cell proliferation and angiogenesis, leading to tumor cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sunitinib: Another receptor tyrosine kinase inhibitor with similar targets.
Sorafenib: Inhibits multiple kinases involved in tumor growth and angiogenesis.
Pazopanib: Targets vascular endothelial growth factor receptors and other kinases .
Uniqueness
Toceranib-d8 is unique due to its deuterium labeling, which enhances its stability and alters its pharmacokinetic properties. This makes it a valuable tool in drug development and research, providing insights into the metabolic pathways and interactions of receptor tyrosine kinase inhibitors .
Eigenschaften
Molekularformel |
C22H25FN4O2 |
|---|---|
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C22H25FN4O2/c1-13-19(12-17-16-11-15(23)5-6-18(16)26-21(17)28)25-14(2)20(13)22(29)24-7-10-27-8-3-4-9-27/h5-6,11-12,25H,3-4,7-10H2,1-2H3,(H,24,29)(H,26,28)/b17-12+/i3D2,4D2,8D2,9D2 |
InChI-Schlüssel |
SRSGVKWWVXWSJT-UVDCHHRTSA-N |
Isomerische SMILES |
[2H]C1(C(C(N(C1([2H])[2H])CCNC(=O)C2=C(NC(=C2C)/C=C/3\C4=C(C=CC(=C4)F)NC3=O)C)([2H])[2H])([2H])[2H])[2H] |
Kanonische SMILES |
CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


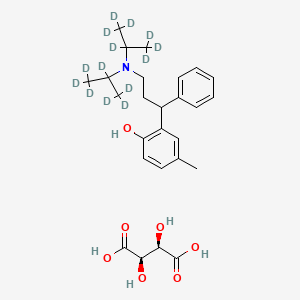


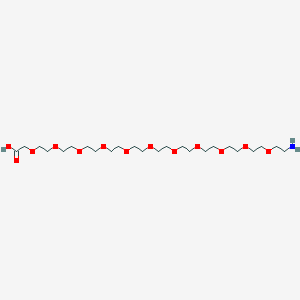
![5-[2-hydroxy-3-[[3-methyl-5-oxo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid](/img/structure/B12418934.png)


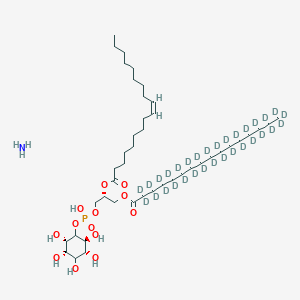
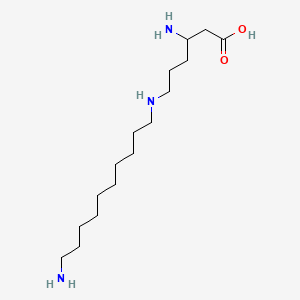
![3-[(3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12418955.png)
![7-methyl-2-(1,1,2,2,2-pentadeuterioethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12418957.png)
![5-[1-[(2-chlorophenyl)methyl]-2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazol-5-yl]-3H-1,3,4-oxadiazole-2-thione](/img/structure/B12418958.png)
